tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common reagents used in the synthesis include tert-butyl chloroformate, amines, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with various biomolecules can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: This compound shares a similar tert-butyl ester group but has a different core structure.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a tert-butyl group, but with a bicyclic core structure.
tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A spirocyclic compound with a different ring system.
Uniqueness
The uniqueness of tert-Butyl 6-amino-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-12-4-5-13(19)10-14(12)15(18)21/h4-5,10H,6-9,11,19H2,1-3H3 |
InChI Key |
FWAGBCSQMSNBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
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